molecular formula C21H24N2O4 B2494305 2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941991-13-5

2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2494305
CAS No.: 941991-13-5
M. Wt: 368.433
InChI Key: JQCSLDCXROBQIZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenoxy group and a tetrahydroquinoline moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methoxyphenol.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions could target the carbonyl group in the tetrahydroquinoline moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: can be compared with other acetamides and tetrahydroquinoline derivatives.

    N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Lacks the methoxyphenoxy group.

    2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanamide: Has an ethanamide group instead of an acetamide group.

Uniqueness

The presence of both the methoxyphenoxy group and the tetrahydroquinoline moiety in this compound may confer unique properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-12-23-19-10-5-16(13-15(19)4-11-21(23)25)22-20(24)14-27-18-8-6-17(26-2)7-9-18/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCSLDCXROBQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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